molecular formula C19H39NO2 B129837 N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide CAS No. 142128-47-0

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

Cat. No. B129837
M. Wt: 313.5 g/mol
InChI Key: RYVPKPNOVYCJAP-GOSISDBHSA-N
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Patent
US04761404

Procedure details

A solution of 4.00 g (53.2 mmol) of commercially obtained dl-2-amino-1-propanol b and 8.0 g (8.8 ml, 29.3 mmol) of hexadecanoyl chloride in 100 ml of CH2Cl2 was stirred at room temperature for hours. The solution was concentrated and the residue was boiled with 200 ml acetone and decanted. The solution was concentrated and the residue was chromatographed on silica gel using 50% ethylacetate in hexane to afford 4.15 g (51%) of the title compound as white needles, m.p. 75-76° C. Using the same procedure as in Example 19, the following compounds were prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:5])[CH2:3][OH:4].[C:6](Cl)(=[O:22])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>C(Cl)Cl>[C:6]([NH:5][CH:2]([CH3:1])[CH2:3][OH:4])(=[O:22])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)N
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel using 50% ethylacetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)NC(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.